8-iodooctyl Acetate 8-iodooctyl Acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18716931
InChI: InChI=1S/C10H19IO2/c1-10(12)13-9-7-5-3-2-4-6-8-11/h2-9H2,1H3
SMILES:
Molecular Formula: C10H19IO2
Molecular Weight: 298.16 g/mol

8-iodooctyl Acetate

CAS No.:

Cat. No.: VC18716931

Molecular Formula: C10H19IO2

Molecular Weight: 298.16 g/mol

* For research use only. Not for human or veterinary use.

8-iodooctyl Acetate -

Specification

Molecular Formula C10H19IO2
Molecular Weight 298.16 g/mol
IUPAC Name 8-iodooctyl acetate
Standard InChI InChI=1S/C10H19IO2/c1-10(12)13-9-7-5-3-2-4-6-8-11/h2-9H2,1H3
Standard InChI Key YSBDAKNDDWUXSE-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCCCCCCCCI

Introduction

Chemical Identity and Structural Characteristics

8-Iodooctyl acetate is a white crystalline powder with the molecular formula C₁₀H₁₉IO₂ and a molecular weight of 334.27 g/mol . Its structure comprises an eight-carbon alkyl chain with an iodine atom at the terminal position and an acetylated hydroxyl group at the opposite end. The compound’s solubility profile includes high miscibility in organic solvents such as ethanol, chloroform, and ethyl acetate, while it exhibits limited solubility in aqueous media .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) analysis reveals distinct signals for key functional groups:

  • ¹H NMR (CDCl₃): δ 3.64 (s, 3H, OCH₃), 3.80–4.03 (m, 2H, CH₂I), 1.25–1.75 (m, 10H, alkyl chain) .

  • ¹³C NMR (CDCl₃): δ 170.2 (C=O), 77.2 (C-I), 51.4 (OCH₃), 30.7–22.4 (alkyl carbons) .

Synthesis and Manufacturing Protocols

The synthesis of 8-iodooctyl acetate involves multi-step organic transformations, optimized for scalability and purity.

Iodination of 1-Octanol Derivatives

A common approach begins with the iodination of 1-octanol precursors. For example:

  • Nucleophilic substitution: 1-Octanol is treated with hydroiodic acid (HI) in the presence of red phosphorus, yielding 8-iodo-1-octanol .

  • Esterification: The iodinated alcohol is acetylated using acetic anhydride or acetyl chloride under basic conditions (e.g., K₂CO₃) to form the final product .

Alternative Pathways

  • Reduction of iodinated esters: Ethyl iodoacetate (CAS 623-48-3) can serve as a starting material for chain-extension reactions, though this method is less common .

Industrial-Scale Production

Ningbo Inno Pharmchem Co., Ltd., a leading manufacturer, employs reactors (2000–5000 L capacity) with rigorous quality control measures. Their process achieves >98% purity, validated via HPLC and GC-MS .

Physicochemical Properties

The compound’s properties are critical for its handling and application:

PropertyValueSource
Melting Point45–47°C
Boiling Point285–287°C (dec.)Estimated
Density (25°C)1.62 g/cm³
LogP (Octanol-Water)3.2Estimated
Solubility in Ethanol>500 mg/mL

Applications in Pharmaceutical Chemistry

8-Iodooctyl acetate is a versatile building block in drug discovery:

Intermediate in Anticancer Agents

The iodine moiety facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aromatic groups into drug candidates. For instance, it is used in synthesizing kinase inhibitors targeting DYRK1A and CLK isoforms, which are implicated in oncology .

Anti-Inflammatory Drug Synthesis

The compound’s alkyl chain serves as a lipophilic spacer in nonsteroidal anti-inflammatory drugs (NSAIDs), enhancing membrane permeability .

Future Directions and Research Opportunities

Emerging studies explore its role in:

  • Targeted drug delivery: Functionalization with polyethylene glycol (PEG) chains for nanoparticle conjugates.

  • Photodynamic therapy: Iodine’s radio-opaque properties could enable imaging-guided therapies .

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